![molecular formula C19H12Cl2N2O6S B5101299 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)
4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the sulfonylurea family of compounds and has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate involves the inhibition of the KATP channels in pancreatic beta cells. This leads to an increase in insulin secretion, which helps to regulate blood glucose levels. Additionally, 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate include an increase in insulin secretion, which helps to regulate blood glucose levels. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate in lab experiments is its potential as a candidate for the treatment of type 2 diabetes and cancer therapy. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate and its potential applications in the treatment of type 2 diabetes and cancer therapy. Finally, more studies are needed to evaluate the safety and toxicity of the compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 4-amino-2-chloro-5-nitrobenzenesulfonamide in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate has been studied extensively for its biological and pharmacological properties. It has been shown to inhibit the activity of the ATP-sensitive potassium (KATP) channels in pancreatic beta cells, leading to an increase in insulin secretion. This property has made it a potential candidate for the treatment of type 2 diabetes. Additionally, 4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate has been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
[4-[(2-chloro-5-nitrophenyl)sulfonylamino]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O6S/c20-13-3-1-12(2-4-13)19(24)29-16-8-5-14(6-9-16)22-30(27,28)18-11-15(23(25)26)7-10-17(18)21/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUMDQIJSKQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
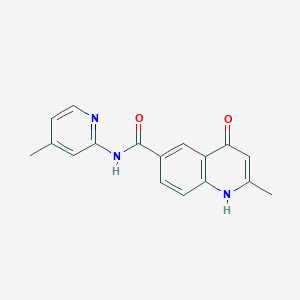
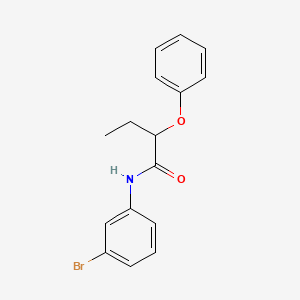
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)


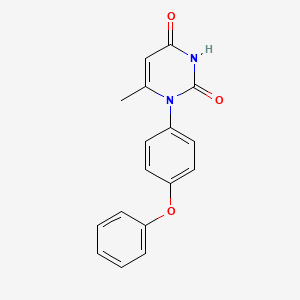
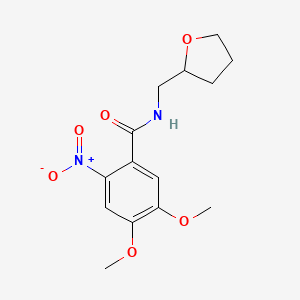
![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
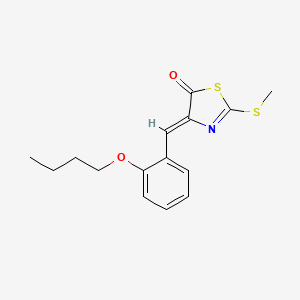
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)
